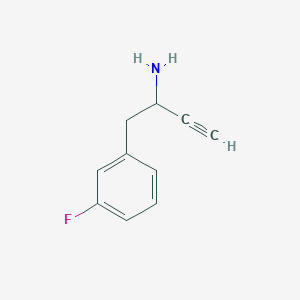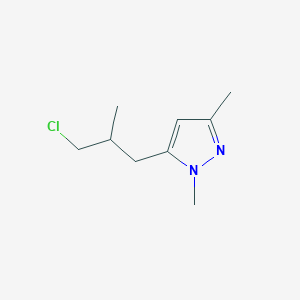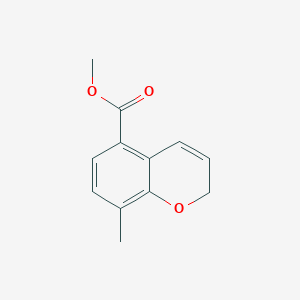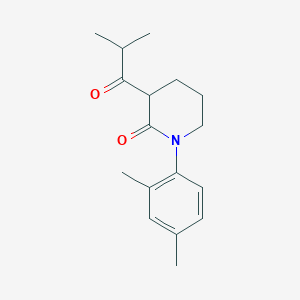amine](/img/structure/B13217313.png)
[1-(2,4-Difluorophenyl)ethyl](2-methylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methylpropylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(2,4-Difluorophenyl)ethylamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 1-(2,4-Difluorophenyl)ethylamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) or halogens (Cl2, Br2) replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NO2+, Cl2, Br2, FeCl3
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
Chemistry: 1-(2,4-Difluorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of 1-(2,4-Difluorophenyl)ethylamine, particularly in the development of new drugs for treating neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ethyl and methylpropylamine groups contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems.
Comparaison Avec Des Composés Similaires
- [1-(2,4-Difluorophenyl)ethyl]amine
- 1-(2,4-Difluorophenyl)ethylamine
- 1-(2,4-Difluorophenyl)ethylamine
Comparison: Compared to its analogs, 1-(2,4-Difluorophenyl)ethylamine exhibits unique properties due to the presence of the 2-methylpropylamine group. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes, making it a more effective candidate for certain applications. Additionally, the difluorophenyl group provides increased chemical stability and resistance to metabolic degradation.
Propriétés
Formule moléculaire |
C12H17F2N |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N-[1-(2,4-difluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,8-9,15H,7H2,1-3H3 |
Clé InChI |
GMZXWNGRVIEVQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(C)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)



![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)




![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)



